6-amino-2-(2,3-dihydroxypropyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
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Description
“6-amino-2-(2,3-dihydroxypropyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione” is a chemical compound with the molecular formula C15H14N2O4 . It contains a total of 37 bonds, including 23 non-H bonds, 13 multiple bonds, 3 rotatable bonds, 2 double bonds, 11 aromatic bonds, 3 six-membered rings, 3 ten-membered rings, 1 twelve-membered ring, 1 primary aromatic amine, 1 imide (-thio), and 2 hydroxyl groups .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by several features. It contains a total of 37 bonds, including 23 non-H bonds, 13 multiple bonds, 3 rotatable bonds, 2 double bonds, 11 aromatic bonds, 3 six-membered rings, 3 ten-membered rings, 1 twelve-membered ring, 1 primary aromatic amine, 1 imide (-thio), and 2 hydroxyl groups .Scientific Research Applications
Chemosensor Applications
New derivatives of benzo[de]isoquinoline-1,3-dione, including compounds with amino groups, have been synthesized and shown to exhibit high chemosensor selectivity for determining anions. This advancement in chemosensor systems highlights the potential for precise detection and measurement in various scientific contexts (Tolpygin et al., 2012).
Antimicrobial Activity
Compounds derived from benzo[de]isoquinoline-1,3-dione have been evaluated for their antimicrobial properties. These derivatives exhibit notable antibacterial and antifungal activities, indicating their potential in addressing microbial resistance and infection control (Kuran et al., 2012).
Photophysical Characteristics
A study focusing on a novel derivative of benzo[de]isoquinoline-1,3-dione reveals its photophysical characteristics, particularly in organic solvents. This research provides insights into the fluorescent intensity of monomers and polymers in different conditions, contributing to the understanding of fluorescent compounds in scientific research (Staneva et al., 2020).
Antitumor Activity
Benzo[de]isoquinoline-1,3-diones have been evaluated for their antitumor activity, with a focus on features like the imide side-chain and substituents on the aromatic portion. These evaluations are crucial for understanding the potential of these compounds in cancer treatment and drug development (Paull et al., 1984).
Polymerization and Luminescence
Several studies have explored the role of benzo[de]isoquinoline-1,3-dione derivatives in polymerization and luminescence. These include their use as photoinitiators of polymerization under various light conditions and their luminescent properties, offering valuable insights for applications in materials science and engineering (Xiao et al., 2015).
Fluorescent Dye-Based Applications
Research into the fluorescent performance of certain benzo[de]isoquinoline-1,3-dione derivatives has led to the development of fluorescent dye-based polyurethane ionomers. These findings are significant for applications that require fluorescence-based detection or imaging (Chen et al., 2005).
Selective Cancer Targeting
A particular naphthalimide analogue of benzo[de]isoquinoline-1,3-dione has been identified as a potent and selective molecule for targeting breast cancer. This research highlights the compound's mechanism of action and its specificity for certain cancer cell lines, opening avenues for targeted cancer therapies (Gilbert et al., 2020).
properties
IUPAC Name |
6-amino-2-(2,3-dihydroxypropyl)benzo[de]isoquinoline-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4/c16-12-5-4-11-13-9(12)2-1-3-10(13)14(20)17(15(11)21)6-8(19)7-18/h1-5,8,18-19H,6-7,16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCPSBVOMEVQTRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC3=C2C(=C1)C(=O)N(C3=O)CC(CO)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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